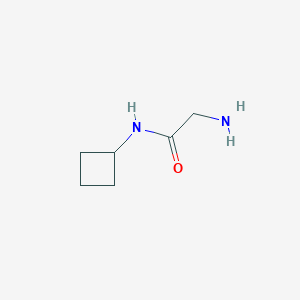
1-Acetylazepane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetylazepane-4-carboxylic acid is a cyclic amino acid. It has a molecular weight of 185.22 g/mol . The IUPAC name for this compound is 1-acetyl-4-azepanecarboxylic acid . It appears as a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO3/c1-7(11)10-5-2-3-8(4-6-10)9(12)13/h8H,2-6H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a molecular weight of 185.22 g/mol .Wissenschaftliche Forschungsanwendungen
Bio-Oil Reforming for Hydrogen Generation
Carboxylic acids, including acetic acid, are significant components of bio-oil. Research on acetic acid steam reforming reveals advancements in catalysts and processes, contributing to understanding bio-oil's reforming behaviors. This knowledge is pivotal for bio-oil reforming into hydrogen, a crucial sustainable energy source (Zhang et al., 2018).
Maillard Reaction and Carboxylic Acid Formation
Studies on Maillard reactions, a chemical reaction between amino acids and reducing sugars, show the formation of short-chain carboxylic acids. This research is crucial for understanding flavor and color development in foods and possibly for biofuel production (Davidek et al., 2006).
Carboxylative Annulation in Chemical Synthesis
Research on Pd(II)-mediated cascade carboxylative annulation demonstrates the formation of complex molecules like benzo[b]furan-3-carboxylic acid. This method is significant for synthesizing biologically active compounds in pharmaceutical and chemical industries (Liao et al., 2005).
Microbial Tolerance to Weak Acid Stress
Understanding microbial adaptation to weak acid stress, including carboxylic acids, impacts medicine, health, food safety, and environmental fields. Research in this area aids in developing better microbial strains for biotechnological applications (Mira & Teixeira, 2013).
Prodrug Development in Pharmacology
Carboxylic acid derivatives play a role in developing prodrugs for improved pharmacokinetics. For instance, the development of hydroxamate-based inhibitors of glutamate carboxypeptidase II showcases the application of carboxylic acids in creating more effective oral therapies for conditions like neuropathic pain (Rais et al., 2017).
Chemical Synthesis and Functionalization
Research into the C(sp3)–H activation of carboxylic acids has led to novel methods for functionalizing these compounds, crucial for synthetic chemistry and material science (Uttry & van Gemmeren, 2019).
Removal of Carboxylic Acids from Solutions
The removal of carboxylic acids from aqueous solutions using hydrogels is vital for environmental science and industrial processes. It addresses the scientific and economic challenges of separating these acids from mixtures (Aşçı & Hasdemir, 2008).
Application in Organic Synthesis
The Prins reaction, involving carboxylic acids like trans-cinnamic acid, aids in synthesizing complex organic compounds, which are valuable in drug development and material science (Brugman & Arens, 2010).
Electrocatalytic Oxidation
Electrocatalytic methods using compounds like 4-acetamido-TEMPO demonstrate the oxidation of alcohols and aldehydes to carboxylic acids, a critical process in organic chemistry and pharmaceuticals (Rafiee et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-acetylazepane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-7(11)10-5-2-3-8(4-6-10)9(12)13/h8H,2-6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGQKGPMFOLMPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674202 |
Source


|
| Record name | 1-Acetylazepane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1027511-94-9 |
Source


|
| Record name | 1-Acetylhexahydro-1H-azepine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027511-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetylazepane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1372433.png)


![1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B1372439.png)

![7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1372441.png)



![Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1372446.png)


